molecular formula C28H24O8S B13090803 2,3,5-Tri-O-benzoyl-1-O-acetyl-4-thio-D-ribofuranose

2,3,5-Tri-O-benzoyl-1-O-acetyl-4-thio-D-ribofuranose

Cat. No.: B13090803
M. Wt: 520.6 g/mol
InChI Key: ACUZOAXNZDOSKC-ASAMFVBJSA-N
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Description

2,3,5-Tri-O-benzoyl-1-O-acetyl-4-thio-D-ribofuranose is a synthetic organic compound derived from ribose. It is characterized by the presence of benzoyl and acetyl groups attached to the ribofuranose ring, along with a thio group at the fourth position. This compound is primarily used in the synthesis of nucleosides and has applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5-Tri-O-benzoyl-1-O-acetyl-4-thio-D-ribofuranose typically involves the following steps:

    Benzoylation: Ribose is treated with benzoyl chloride in the presence of a base to introduce benzoyl groups at the 2, 3, and 5 positions.

    Acetylation: The benzoylated ribose is then acetylated using acetic anhydride to introduce the acetyl group at the 1 position.

    Thio Modification:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2,3,5-Tri-O-benzoyl-1-O-acetyl-4-thio-D-ribofuranose undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, deacetylated or debenzoylated derivatives, and various substituted analogs .

Scientific Research Applications

2,3,5-Tri-O-benzoyl-1-O-acetyl-4-thio-D-ribofuranose has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3,5-Tri-O-benzoyl-1-O-acetyl-4-thio-D-ribofuranose involves its conversion to active nucleoside analogs. These analogs can inhibit viral replication or interfere with DNA synthesis in cancer cells. The molecular targets include viral polymerases and cellular enzymes involved in nucleotide metabolism .

Comparison with Similar Compounds

Similar Compounds

    1-O-Acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose: Similar structure but lacks the thio group.

    2,3,5-Tri-O-benzoyl-D-ribofuranose: Lacks both the acetyl and thio groups.

    1-O-Acetyl-2,3,5-tri-O-benzoyl-beta-L-ribofuranose: Similar structure but with a different stereochemistry .

Uniqueness

The presence of the thio group at the 4 position in 2,3,5-Tri-O-benzoyl-1-O-acetyl-4-thio-D-ribofuranose imparts unique chemical properties, making it a valuable intermediate in the synthesis of sulfur-containing nucleosides. This structural feature distinguishes it from other similar compounds and enhances its reactivity in certain chemical reactions .

Properties

Molecular Formula

C28H24O8S

Molecular Weight

520.6 g/mol

IUPAC Name

[(2R,3S,4R)-5-acetyloxy-3,4-dibenzoyloxythiolan-2-yl]methyl benzoate

InChI

InChI=1S/C28H24O8S/c1-18(29)34-28-24(36-27(32)21-15-9-4-10-16-21)23(35-26(31)20-13-7-3-8-14-20)22(37-28)17-33-25(30)19-11-5-2-6-12-19/h2-16,22-24,28H,17H2,1H3/t22-,23-,24-,28?/m1/s1

InChI Key

ACUZOAXNZDOSKC-ASAMFVBJSA-N

Isomeric SMILES

CC(=O)OC1[C@@H]([C@@H]([C@H](S1)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4

Canonical SMILES

CC(=O)OC1C(C(C(S1)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4

Origin of Product

United States

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